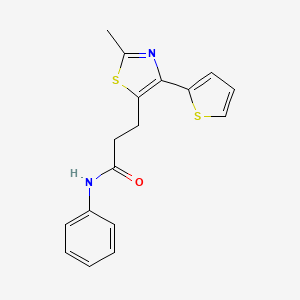

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenylpropanamide

Description

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenylpropanamide is a thiazole-based compound featuring a thiophene ring fused to the thiazole core, a methyl substituent at position 2 of the thiazole, and a propanamide linker terminating in an N-phenyl group. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-12-18-17(14-8-5-11-21-14)15(22-12)9-10-16(20)19-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRQELKNSCCGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of pathways, leading to their diverse biological activities. For example, they have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can impact the bioavailability of the compound.

Biological Activity

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-phenylpropanamide is a compound characterized by its unique structure, which includes a thiazole ring, a thiophene ring, and a phenyl group. These structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C19H18N2O2S2

- Molecular Weight : 370.49 g/mol

- CAS Number : 1017662-33-7

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing potential applications in various therapeutic areas:

Antimicrobial Activity

Research has shown that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazole can inhibit the growth of bacteria and fungi. The specific compound has shown efficacy against various strains of bacteria, suggesting a promising role as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. In cell line studies, it has been observed to induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and proliferation. This property positions the compound as a candidate for further development as an anticancer drug.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Preliminary data indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings and Case Studies

A summary of key findings from recent studies is presented below:

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The thiazole ring may interact with key enzymes involved in microbial metabolism or cancer cell survival.

- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB or MAPK, which are critical for inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s key structural motifs include:

- Thiophene-thiazole core : Enhances π-π stacking interactions with biological targets.

- Methyl group at position 2 : Influences steric and electronic properties.

- Propanamide linker : Provides flexibility and hydrogen-bonding capacity.

- N-phenyl group : Contributes to lipophilicity and target affinity.

Table 1: Structural and Functional Comparison with Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.